molecular formula C26H35N3O5 B1679993 Octyl 2,6-dimethyl-3-cyclopropylaminocarbonyl-4-o-nitrophenyl-1,4-dihydropyridine-5-carboxylat CAS No. 132031-81-3

Octyl 2,6-dimethyl-3-cyclopropylaminocarbonyl-4-o-nitrophenyl-1,4-dihydropyridine-5-carboxylat

Cat. No.: B1679993
CAS No.: 132031-81-3
M. Wt: 469.6 g/mol
InChI Key: IAWVGADTHVEXRD-UHFFFAOYSA-N
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Biological Activity

Octyl 2,6-dimethyl-3-cyclopropylaminocarbonyl-4-o-nitrophenyl-1,4-dihydropyridine-5-carboxylate, also known as NP 252, is a compound with significant biological activity, particularly in the context of cardiovascular research and receptor pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C26H35N3O5
  • Molecular Weight : 469.573 g/mol
  • CAS Number : 132031-81-3
  • Appearance : Solid powder
  • Solubility : Soluble in DMSO

NP 252 primarily functions as a selective agonist for thromboxane receptors (TP). Upon binding to these receptors, it activates a signaling cascade involving G-proteins that leads to the activation of phospholipase C. This activation results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium ion release from intracellular stores. This series of events influences various physiological responses, including platelet aggregation and vascular tone regulation .

Biological Activity

NP 252 exhibits several critical biological activities:

  • Cardiovascular Effects :
    • It plays a role in regulating blood pressure and vascular resistance through its action on thromboxane receptors.
    • Studies indicate that NP 252 can enhance platelet aggregation, which is crucial for hemostasis but may also contribute to thrombotic events in certain pathological conditions.
  • Anti-inflammatory Properties :
    • Some research suggests that NP 252 may modulate inflammatory responses by influencing the activity of thromboxane A2 (TXA2), a potent pro-inflammatory mediator .
  • Potential Therapeutic Applications :
    • Given its mechanism of action, NP 252 is being investigated for its potential use in treating cardiovascular diseases and conditions associated with abnormal platelet function .

Case Studies and Research Findings

Several studies have highlighted the biological activity of NP 252:

StudyFindings
Demonstrated that NP 252 significantly increases platelet aggregation in vitro, suggesting its role as a thromboxane receptor agonist.
Investigated the compound's effects on vascular smooth muscle cells, revealing its capacity to induce vasoconstriction through TP activation.
Explored NP 252's anti-inflammatory effects in animal models, showing reduced markers of inflammation in treated subjects compared to controls.

Comparison with Similar Compounds

NP 252 is often compared with other thromboxane receptor agonists like U46619 and antagonists such as SQ 29,548. Its unique profile includes:

CompoundTypePotencySelectivity
NP 252AgonistHighSelective for TP
U46619AgonistModerateLess selective
SQ 29,548AntagonistN/ASpecific to TP

Properties

CAS No.

132031-81-3

Molecular Formula

C26H35N3O5

Molecular Weight

469.6 g/mol

IUPAC Name

octyl 5-(cyclopropylcarbamoyl)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C26H35N3O5/c1-4-5-6-7-8-11-16-34-26(31)23-18(3)27-17(2)22(25(30)28-19-14-15-19)24(23)20-12-9-10-13-21(20)29(32)33/h9-10,12-13,19,24,27H,4-8,11,14-16H2,1-3H3,(H,28,30)

InChI Key

IAWVGADTHVEXRD-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3CC3)C)C

Canonical SMILES

CCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3CC3)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NP-252;  NP 252;  NP252

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Octyl 2,6-dimethyl-3-cyclopropylaminocarbonyl-4-o-nitrophenyl-1,4-dihydropyridine-5-carboxylat
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Octyl 2,6-dimethyl-3-cyclopropylaminocarbonyl-4-o-nitrophenyl-1,4-dihydropyridine-5-carboxylat
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Octyl 2,6-dimethyl-3-cyclopropylaminocarbonyl-4-o-nitrophenyl-1,4-dihydropyridine-5-carboxylat
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Octyl 2,6-dimethyl-3-cyclopropylaminocarbonyl-4-o-nitrophenyl-1,4-dihydropyridine-5-carboxylat

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